molecular formula C4HBrN2O B1489878 2-Bromooxazole-4-carbonitrile CAS No. 1240608-82-5

2-Bromooxazole-4-carbonitrile

Cat. No.: B1489878
CAS No.: 1240608-82-5
M. Wt: 172.97 g/mol
InChI Key: QEIQYGCSLLAGBE-UHFFFAOYSA-N
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Description

2-Bromooxazole-4-carbonitrile is a heterocyclic organic compound characterized by the presence of a bromine atom, an oxazole ring, and a cyano group. This compound is known for its utility in various chemical syntheses and research applications due to its unique structural features.

Synthetic Routes and Reaction Conditions:

  • From 2-Aminooxazole-4-carbonitrile: This method involves the bromination of 2-aminooxazole-4-carbonitrile using bromine in the presence of a suitable solvent like acetic acid.

  • From 2-Hydroxyoxazole-4-carbonitrile: Bromination can also be achieved by treating 2-hydroxyoxazole-4-carbonitrile with bromine in the presence of a catalyst such as ferric bromide.

Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the cyano group to an amine, resulting in the formation of 2-bromo-4-aminooxazole.

  • Substitution: The bromine atom in this compound can be substituted with other nucleophiles, leading to the formation of different substituted oxazoles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like sodium azide and potassium iodide are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxazole derivatives with different oxidation states.

  • Reduction Products: 2-Bromo-4-aminooxazole and other aminooxazole derivatives.

  • Substitution Products: Substituted oxazoles with different nucleophiles.

Scientific Research Applications

2-Bromooxazole-4-carbonitrile is widely used in scientific research due to its versatility and reactivity. Its applications include:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

  • Biology: It is used in the study of biological systems and the development of bioactive compounds.

  • Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Bromooxazole-4-carbonitrile exerts its effects depends on the specific reaction or application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

2-Bromooxazole-4-carbonitrile is unique due to its combination of a bromine atom, an oxazole ring, and a cyano group. Similar compounds include:

  • 2-Chlorooxazole-4-carbonitrile: Similar structure but with a chlorine atom instead of bromine.

  • 2-Iodooxazole-4-carbonitrile: Similar structure but with an iodine atom instead of bromine.

  • 2-Bromooxazole-5-carbonitrile: Similar structure but with the cyano group at a different position on the oxazole ring.

These compounds share similarities in their heterocyclic structure but differ in their halogen atoms and positions of functional groups, leading to variations in their reactivity and applications.

Properties

IUPAC Name

2-bromo-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrN2O/c5-4-7-3(1-6)2-8-4/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIQYGCSLLAGBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240608-82-5
Record name 2-BROMOOXAZOLE-4-CARBONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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